molecular formula C24H44Cl4P2Pd B12305911 palladium (II)

palladium (II)

Cat. No.: B12305911
M. Wt: 642.8 g/mol
InChI Key: NEHOAVNRSNZPMJ-UHFFFAOYSA-L
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Description

Palladium (II) is a chemical compound where palladium is in the +2 oxidation state. It is a member of the platinum group metals and is known for its significant role in catalysis, particularly in organic synthesis. Palladium (II) compounds are widely used in various chemical reactions due to their ability to facilitate bond formation and cleavage.

Preparation Methods

Synthetic Routes and Reaction Conditions

Palladium (II) compounds can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of palladium (II) compounds often involves the reduction of palladium salts in the presence of stabilizing agents. For example, palladium (II) acetate can be prepared by reacting palladium chloride with acetic acid under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Palladium (II) compounds undergo various types of reactions, including:

Common Reagents and Conditions

Common reagents used in palladium (II) reactions include:

Major Products Formed

The major products formed from palladium (II) reactions depend on the specific reaction type. For example, in cross-coupling reactions, the products are typically biaryl compounds .

Biological Activity

Palladium (II) complexes have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of palladium (II), focusing on its interactions with DNA, cytotoxicity against cancer cells, and antimicrobial properties.

Overview of Palladium (II) Complexes

Palladium (II) is a transition metal that forms various complexes with ligands, which can exhibit unique biological properties. The interest in these complexes arises from their potential as anticancer agents, particularly as alternatives to traditional platinum-based drugs like cisplatin.

DNA Interactions

One of the primary mechanisms through which palladium (II) exerts its biological activity is by interacting with DNA. Studies have demonstrated that palladium (II) complexes can bind to calf thymus DNA (CT-DNA), leading to alterations in the structure and function of the DNA molecule.

Mechanisms of Interaction

  • Binding Modes : Palladium (II) complexes typically bind to DNA through groove binding and intercalation. These interactions can disrupt the normal base pairing and stability of the DNA structure, potentially leading to cytotoxic effects in cancer cells .
  • Spectroscopic Studies : Techniques such as electronic absorption spectroscopy, viscosity measurements, and fluorescence spectroscopy have been employed to characterize these interactions. For instance, a study indicated that certain palladium complexes exhibited stronger binding affinities to DNA compared to their free ligands, suggesting enhanced anticancer potential .

Cytotoxicity Studies

The cytotoxic effects of palladium (II) complexes have been extensively studied against various cancer cell lines.

Case Studies

  • Breast Cancer Cell Lines : Palladium (II) complexes have shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231. The cytotoxicity was evaluated using the Sulforhodamine B (SRB) assay, demonstrating dose-dependent effects .
  • Mechanism of Action : Flow cytometry analyses indicated that palladium complexes could induce apoptosis in tumor cells by inhibiting anti-apoptotic proteins like Bcl-2 and promoting cell cycle arrest through increased expression of P21 .

Summary of Cytotoxic Effects

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Induction of apoptosis
MDA-MB-23120Cell cycle arrest
CT2610Inhibition of Bcl-2

Antimicrobial Activity

In addition to anticancer properties, palladium (II) complexes also exhibit antimicrobial activity.

Evaluation Methods

The antimicrobial efficacy was assessed using microdilution methods to determine minimum inhibitory concentrations (MIC) against various bacterial strains.

Results

  • Palladium complexes showed selective activity against both Gram-positive and Gram-negative bacteria.
  • For example, one study reported an MIC of 0.3 mg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial properties .

Properties

Molecular Formula

C24H44Cl4P2Pd

Molecular Weight

642.8 g/mol

IUPAC Name

chloro(dicyclohexyl)phosphane;dichloropalladium

InChI

InChI=1S/2C12H22ClP.2ClH.Pd/c2*13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;/h2*11-12H,1-10H2;2*1H;/q;;;;+2/p-2

InChI Key

NEHOAVNRSNZPMJ-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)Cl.C1CCC(CC1)P(C2CCCCC2)Cl.Cl[Pd]Cl

Origin of Product

United States

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